molecular formula C35H49N11O9S2 B116739 依替巴肽 CAS No. 148031-34-9

依替巴肽

货号 B116739
CAS 编号: 148031-34-9
分子量: 832 g/mol
InChI 键: CZKPOZZJODAYPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eptifibatide is an anti-coagulant that selectively and reversibly blocks the platelet glycoprotein IIb/IIIa receptor . It is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots or heart attack in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

Eptifibatide is synthesized using a solid phase polypeptide synthesis method . The synthesis involves preparing eptifibatide resin, conducting acidolysis on the resin to obtain a crude linear peptide product, oxidizing to obtain a crude Eptifibatide product, and purifying and exchanging salt to obtain an Eptifibatide finished product .


Molecular Structure Analysis

Eptifibatide is a cyclic heptapeptide containing 6 amino acids and 1 mercaptopropionyl (des-amino cysteinyl) residue . An interchain disulfide bridge is formed between the cysteine amide and the mercaptopropionyl residue .


Chemical Reactions Analysis

Eptifibatide is a glycoprotein IIb/IIIa inhibitor that blocks different pathways in platelet activation and aggregation . It inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .


Physical And Chemical Properties Analysis

Eptifibatide has a molecular formula of C35H49N11O9S2 and a molecular weight of 831.97 g/mol . It is a mixture component with a concentration of >= 1 - < 5 w/w .

科学研究应用

在急性冠状动脉综合征中的作用

依替巴肽因其在管理急性冠状动脉综合征 (ACS) 中的应用而受到广泛研究。它是糖蛋白 IIb/IIIa 抑制剂类药物的一部分,可阻断纤维蛋白原和血管性血友病因子介导的血小板聚集。依替巴肽已被证明可有效降低接受血管成形术和不稳定型心绞痛患者的发病率和死亡率 (Stringer,1999)。这些抑制剂(包括依替巴肽)的作用不断演变,仍然是一个重要的研究领域,尤其是在经皮冠状动脉介入治疗 (PCI) 和 ACS 的背景下 (Crouch、Nappi 和 Cheang,2003)

围手术期桥接

依替巴肽作为围手术期桥接的有效性和安全性是显着的,特别是作为口服 P2Y12 抑制剂的替代品,以允许在手术前恢复血小板功能。由于其药代动力学/药效学特性以及在此背景下的疗效和安全性相当,依替巴肽与替罗非班和坎格列洛相比更适合围手术期桥接 (Van Tuyl、Newsome 和 Hollis,2019)

手术期间的桥接治疗

对于在药物洗脱心脏支架植入后不久需要手术的患者,依替巴肽在口服药物暂时停用期间作为一种有效且安全的桥接治疗。这种方法确保了低缺血事件发生率,同时管理与此类手术程序相关的血栓形成和出血风险增加 (Morici 等,2014)

安全和危害

Eptifibatide may cause damage to organs (Blood) if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861477
Record name {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptifibatide Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptifibatide
Reactant of Route 2
Eptifibatide
Reactant of Route 3
Eptifibatide
Reactant of Route 4
Eptifibatide
Reactant of Route 5
Eptifibatide
Reactant of Route 6
Eptifibatide

Citations

For This Compound
21,100
Citations
RM Scarborough - American Heart Journal, 1999 - Elsevier
… eptifibatide, which was developed by mimicking the GP IIb/IIIa blocker barbourin, found in the venom of the southeastern pigmy rattlesnake. Eptifibatide … ) trials, eptifibatide was found to …
Number of citations: 161 www.sciencedirect.com
DR Phillips, RM Scarborough - The American journal of cardiology, 1997 - Elsevier
… Like barbourin, eptifibatide is a specific and robust inhibitor of the … studies have established that eptifibatide can inhibit thrombosis … In clinical trials, eptifibatide has not been found to be …
Number of citations: 311 www.sciencedirect.com
Impact-II Investigators - The Lancet, 1997 - Elsevier
BACKGROUND: Platelet-mediated thrombosis has been implicated in the development of ischaemic complications of percutaneous coronary intervention. We investigated whether …
Number of citations: 876 www.sciencedirect.com
RP Giugliano, JA White, C Bode… - … England Journal of …, 2009 - Mass Medical Soc
… , routine administration of eptifibatide with delayed, provisional … assigned to receive either early eptifibatide (two boluses, … use of eptifibatide after angiography (delayed eptifibatide). The …
Number of citations: 565 www.nejm.org
U Zeymer, H Wienbergen - Cardiovascular drug reviews, 2007 - Wiley Online Library
… of eptifibatide in … eptifibatide was that in the first ex vivo studies sodium citrate was used, an anticoagulant that chelates calcium and leads to an overestimation of the effect of eptifibatide …
Number of citations: 40 onlinelibrary.wiley.com
PURSUIT Trial Investigators - New England Journal of Medicine, 1998 - Mass Medical Soc
Background Aggregation of platelets is the pathophysiologic basis of the acute coronary syndromes. Eptifibatide, a synthetic cyclic heptapeptide, is a selective high-affinity inhibitor of …
Number of citations: 686 www.nejm.org
Esprit Investigators - Lancet (London, England), 2000 - pubmed.ncbi.nlm.nih.gov
… double-bolus dose of eptifibatide could improve outcomes of … were randomly allocated to receive eptifibatide, given as two … but arose more often with eptifibatide than placebo (1.3%, 13 …
Number of citations: 642 pubmed.ncbi.nlm.nih.gov
PA Gurbel, KP Bliden, KA Zaman, JA Yoho, KM Hayes… - Circulation, 2005 - Am Heart Assoc
… dose, and the comparative effect of eptifibatide with these regimens is unknown. … eptifibatide; 600 mg clopidogrel with or without eptifibatide) (Clopidogrel Loading With Eptifibatide to …
Number of citations: 483 www.ahajournals.org
IC Gilchrist, JC O'Shea, T Kosoglou, LK Jennings… - Circulation, 2001 - Am Heart Assoc
… eptifibatide in PCI. This report details the pharmacodynamic profiles of the higher-dose eptifibatide … -bolus, higher-dose eptifibatide regimen subsequently tested in the PCI indication. …
Number of citations: 122 www.ahajournals.org
MP Curran, GM Keating - Drugs, 2005 - Springer
… urine as eptifibatide, deaminated eptifibatide and other more polar metabolites, with no major eptifibatide metabolites in the plasma.[20] The elimination half-life of eptifibatide in patients …
Number of citations: 64 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。